5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
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Description
5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one, commonly referred to as 5,6,7-TMDP, is a chemical compound that has recently been gaining attention due to its potential applications in scientific research. 5,6,7-TMDP is a heterocyclic aromatic compound, containing a pyridazinone moiety, and is a member of the pyrrolo[3,4-d]pyridazinone family. It is a colourless solid at room temperature and has a molecular weight of 196.3 g/mol. 5,6,7-TMDP has a variety of potential applications in research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
- Methods : The production of new hybrid molecules was carried out using a two-stage method. The reaction of 5,6-dihydropyrrolo [3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides. The reaction of the latter with DMAD led to the target methyl 2- (4-oxo-2- (2- (2-oxo-5,6-dihydro- 4H -pyrrolo [3,2,1-ij]quinolin-1 ( 2H )-ylidene)hydrazineyl)thiazol-5 ( 4H )-ylidene)acetates in high yields .
- Results : The synthesized compounds showed potential as dual inhibitors of coagulation factors Xa and XIa .
- Application : Pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo [3,2,1-ij]quinolin-2 (1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa
Pyrrolopyrazine derivatives: synthetic approaches and biological activities
properties
IUPAC Name |
5,6,7-trimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMCEAGPNVSJHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC(=O)C2=C(N1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532480 |
Source
|
Record name | 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | |
CAS RN |
90817-87-1 |
Source
|
Record name | 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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